![molecular formula C18H11NS B14762148 7H-Benzo[e][1]benzothieno[3,2-b]indole CAS No. 314-99-8](/img/structure/B14762148.png)
7H-Benzo[e][1]benzothieno[3,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benzoebenzothieno[3,2-b]indole is a complex heterocyclic compound that belongs to the family of indole derivatives This compound is characterized by its unique fused ring structure, which includes benzene, thiophene, and indole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzoebenzothieno[3,2-b]indole can be achieved through several methods. One notable approach involves the palladium-catalyzed C–S bond formation via dehydrative–dehydrogenative double C–H sulfuration using sulfur powder . This method provides a novel approach for the preparation of benzothieno[2,3-b]indoles by trapping the dehydrogenated intermediates of cyclohexanones under an oxygen atmosphere .
Industrial Production Methods
While specific industrial production methods for 7H-Benzoebenzothieno[3,2-b]indole are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced catalytic systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7H-Benzoebenzothieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur powder for sulfuration, palladium catalysts for C–S bond formation, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
7H-Benzoebenzothieno[3,2-b]indole has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic applications.
Materials Science: The compound is explored for its use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene-based acceptors.
Mecanismo De Acción
The mechanism of action of 7H-Benzoebenzothieno[3,2-b]indole involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s high charge mobility is attributed to its ability to pack into highly ordered structures, facilitating efficient charge transport . In medicinal chemistry, the compound’s biological activity is linked to its ability to interact with specific enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene (BTBT) : Known for its high-mobility OFET properties .
- 6H-Benzo[4,5]thieno[2,3-b]indole : Used as a donor for designing thermally activated delayed fluorescence (TADF) emitters .
- 7H-Benzo ebenzothieno[3,2-b]carbazole : Another indole derivative with similar structural features .
Uniqueness
7H-Benzoebenzothieno[3,2-b]indole stands out due to its unique fused ring structure, which imparts distinct electronic properties and reactivity
Propiedades
Número CAS |
314-99-8 |
|---|---|
Fórmula molecular |
C18H11NS |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
3-thia-11-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-1(12),2(10),4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C18H11NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-17(19-14)13-7-3-4-8-15(13)20-18/h1-10,19H |
Clave InChI |
YOUSHHFZKASOIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


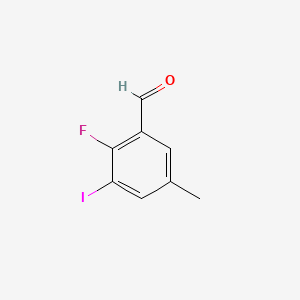
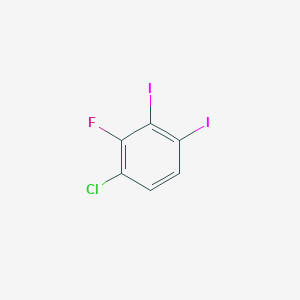
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
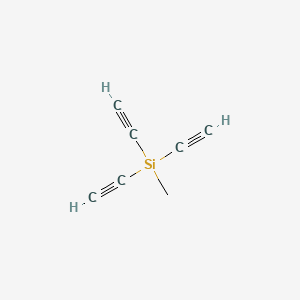
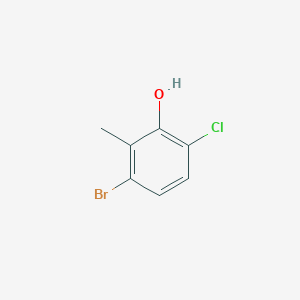
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
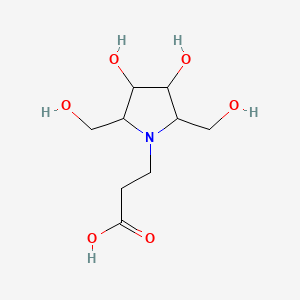
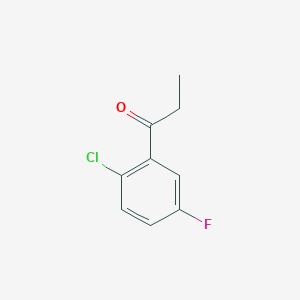
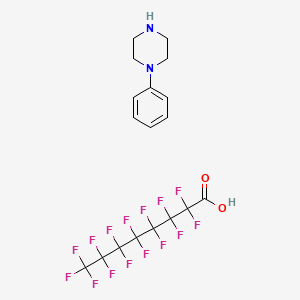
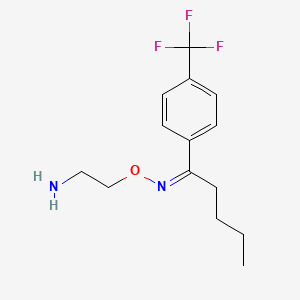

![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

